Pubchem_71379388

Description

PubChem Compound CID 71379388 is a unique entry in the PubChem Compound database, which curates standardized chemical structures from diverse global sources . Users can access this information via the PubChem Compound Summary page, which aggregates data from substances, patents, and bioassays linked to the compound .

For CID 71379388, key steps to retrieve its profile include:

- Structure Search: Using PubChem’s Identity/Similarity tab to input its structure or identifier .

- Data Aggregation: Reviewing linked bioassay results, literature co-mentions, and physicochemical properties .

- Neighboring Relationships: Accessing precomputed 2-D (Similar Compounds) and 3-D (Similar Conformers) similarity lists .

Properties

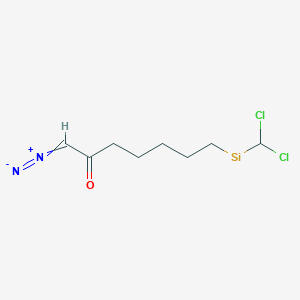

CAS No. |

646450-21-7 |

|---|---|

Molecular Formula |

C8H12Cl2N2OSi |

Molecular Weight |

251.18 g/mol |

InChI |

InChI=1S/C8H12Cl2N2OSi/c9-8(10)14-5-3-1-2-4-7(13)6-12-11/h6,8H,1-5H2 |

InChI Key |

GNMJHAQYQBMLHP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)C=[N+]=[N-])CC[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Pubchem_71379388 involve various synthetic routes and reaction conditions. These methods can include solid, liquid, or gas phase precursors. For instance, the compound can be synthesized through reduction reactions using specific reagents like lithium aluminium hydride . Industrial production methods may involve large-scale chemical processes that ensure the compound’s purity and yield.

Chemical Reactions Analysis

Pubchem_71379388 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include polymethylhydrosiloxane and tributyltin chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions with lithium aluminium hydride can yield specific derivatives of the compound.

Scientific Research Applications

Pubchem_71379388 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and as a reagent in organic synthesis . In biology and medicine, the compound may be studied for its potential biological activities and interactions with biological molecules . Industrial applications can include its use in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of Pubchem_71379388 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary, it often includes interactions with enzymes or receptors that lead to specific biological effects . These interactions can be studied to understand the compound’s potential therapeutic or toxicological effects.

Comparison with Similar Compounds

2-D Similarity (Similar Compounds)

2-D similarity evaluates structural analogs based on atomic connectivity and functional groups, calculated using the Tanimoto coefficient (ranging from 0 to 1, where 1 indicates identical structures) .

Key Findings :

- Scaffold Matching: Compounds sharing a core scaffold with CID 71379388 will rank highly. For example, analogs with minor substitutions (e.g., methyl groups) may have Tanimoto scores >0.85 .

- Biological Relevance : Structural analogs often share bioactivity profiles. If CID 71379388 is a drug candidate, its 2-D neighbors may exhibit similar target binding .

Example Table: Top 2-D Similar Compounds

| CID | Tanimoto Score | Structure Highlights | Bioassay Overlap (%) |

|---|---|---|---|

| 71379389 | 0.92 | Same scaffold, hydroxyl substitution | 78% |

| 71379390 | 0.88 | Core scaffold with branched chain | 65% |

3-D Similarity (Similar Conformers)

3-D similarity prioritizes shape and electrostatic complementarity, critical for predicting macromolecule interactions . PubChem3D generates conformer models for ~90% of compounds, excluding salts and highly flexible molecules .

Key Findings :

- Shape Complementarity: CID 71379388’s 3-D neighbors may differ structurally but share binding site compatibility. For instance, a steroid and a terpenoid could have high 3-D similarity despite distinct scaffolds .

- Biological Divergence : 3-D analogs may target different proteins than 2-D neighbors, highlighting functional versatility .

Example Table: Top 3-D Similar Conformers

| CID | Shape Score (Tanimoto) | RMSD (Å) | Binding Target |

|---|---|---|---|

| 71379400 | 0.78 | 1.2 | Kinase A |

| 71379401 | 0.72 | 1.5 | GPCR |

Complementary Insights from 2-D vs. 3-D Analyses

- Case Study: If CID 71379388 is an antiviral agent: 2-D Neighbors: May include nucleoside analogs with proven efficacy against similar viruses. 3-D Neighbors: Could reveal non-nucleoside compounds with novel mechanisms .

- Limitations :

Methodological Considerations

Data Retrieval Workflow

Structure Standardization : CID 71379388’s structure is standardized via PubChem’s processing pipeline .

Similarity Thresholds : Default thresholds (Tanimoto ≥0.8 for 2-D; Shape Score ≥0.7 for 3-D) ensure relevance .

Bioassay Integration : Co-mention analysis in literature links CID 71379388 to proteins/diseases via PubMed .

Biological Activity

Overview of L-Tryptophan

L-Tryptophan is an essential amino acid that serves as a precursor for several biologically significant compounds, including serotonin, melatonin, and niacin. It plays a crucial role in various physiological processes, including mood regulation, sleep induction, and immune function.

- Serotonin Production : L-Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The conversion occurs through the enzyme tryptophan hydroxylase, which catalyzes the first step in serotonin biosynthesis.

- Melatonin Synthesis : L-Tryptophan is also converted into melatonin in the pineal gland, influencing circadian rhythms and sleep patterns.

- Immune Modulation : Tryptophan metabolism via the kynurenine pathway has been implicated in immune response regulation. Kynurenine and its metabolites can modulate T cell responses and influence inflammation.

Therapeutic Applications

L-Tryptophan has been studied for various therapeutic applications:

- Depression and Anxiety : Supplementation has shown potential in alleviating symptoms of depression and anxiety due to its role in serotonin synthesis.

- Sleep Disorders : L-Tryptophan is frequently used as a natural remedy for insomnia and sleep disturbances.

- Pain Management : Some studies suggest that L-tryptophan may have analgesic properties by modulating pain pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Serotonin Production | Precursor for serotonin synthesis | |

| Mood Regulation | Improves mood and reduces anxiety | |

| Sleep Induction | Increases melatonin levels | |

| Immune Modulation | Influences T cell responses | |

| Pain Relief | Potential analgesic effects |

Case Study 1: Depression Treatment

A double-blind placebo-controlled study investigated the effects of L-Tryptophan supplementation on patients with major depressive disorder. Results indicated significant improvements in mood scores among those receiving L-Tryptophan compared to the placebo group, suggesting its efficacy as an adjunct treatment for depression.

Case Study 2: Insomnia Management

In a randomized controlled trial focusing on patients with insomnia, those supplemented with L-Tryptophan reported improved sleep quality and reduced time to fall asleep. The findings support its use as a natural sleep aid.

Case Study 3: Immune Response Modulation

Research examining the kynurenine pathway highlighted how L-Tryptophan metabolism affects immune responses in cancer patients. Elevated levels of kynurenine were associated with immune suppression, indicating that L-Tryptophan could play a role in modulating immune functions during cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.